(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine
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Overview
Description
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a chiral amine compound featuring a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Chiral Resolution: The enantiomeric purity can be enhanced through chiral resolution techniques such as crystallization with chiral acids or chromatography.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amino group or the benzodioxin ring, resulting in various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, especially those targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanamine: A structurally similar compound with a different side chain length.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
The uniqueness of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine lies in its specific chiral configuration and the presence of the benzodioxin ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUBVZTDUGCPJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C(=CC=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C2C(=CC=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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